molecular formula C24H27NO6 B558526 Boc-d-glu-ofm CAS No. 214630-10-1

Boc-d-glu-ofm

Cat. No.: B558526
CAS No.: 214630-10-1
M. Wt: 425.5 g/mol
InChI Key: KSYVYHUPZNONJS-HXUWFJFHSA-N
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Description

Boc-d-glu-ofm, also known as N-α-tert-butoxycarbonyl-D-glutamic acid α-9-fluorenylmethyl ester, is a peptide derivative used primarily in peptide synthesis. It is a protected form of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is protected by a 9-fluorenylmethyl (Fm) ester. This compound is widely utilized in the synthesis of cyclic peptides and ester insulin .

Safety and Hazards

When handling “Boc-d-glu-ofm”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Boc-D-Glu-OFm is a peptide that has been used in the synthesis of ester insulin and cyclic peptide mixtures . The primary targets of this compound are therefore the proteins involved in the insulin signaling pathway, which plays a crucial role in regulating glucose metabolism .

Mode of Action

It is known that it is used in the synthesis of ester insulin, suggesting that it may interact with its targets by mimicking the structure of insulin and binding to insulin receptors . This could trigger a series of downstream reactions that result in the regulation of glucose metabolism .

Biochemical Pathways

Upon binding to the insulin receptor, this compound likely initiates the insulin signaling pathway . This pathway involves a series of phosphorylation events that lead to the translocation of glucose transporters to the cell membrane, promoting glucose uptake . Additionally, the insulin signaling pathway also influences other metabolic processes, including lipid metabolism and protein synthesis .

Pharmacokinetics

Peptides are generally well-absorbed, distributed throughout the body, metabolized by proteolytic enzymes, and excreted in the urine . The bioavailability of this compound would be influenced by factors such as its stability, solubility, and resistance to enzymatic degradation .

Result of Action

The molecular and cellular effects of this compound’s action would be the regulation of glucose metabolism, as suggested by its use in the synthesis of ester insulin . This could result in decreased blood glucose levels and increased glucose uptake by cells, contributing to the overall homeostasis of glucose in the body .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other proteins or molecules that could interact with this compound, and the presence of proteolytic enzymes that could degrade it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-d-glu-ofm typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl group and the carboxyl group with a 9-fluorenylmethyl ester. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Boc-d-glu-ofm undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Fm groups under acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Boc-d-glu-ofm is unique due to its use of D-glutamic acid, which can impart different stereochemical properties to the synthesized peptides compared to L-glutamic acid derivatives. This can be crucial in the synthesis of peptides with specific biological activities.

Properties

IUPAC Name

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYVYHUPZNONJS-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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